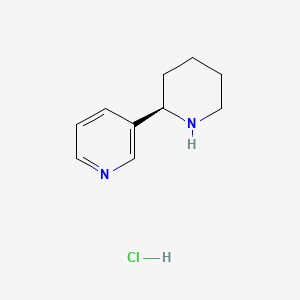

(R)-3-(Piperidin-2-yl)pyridine hydrochloride

CAS No.:

Cat. No.: VC20145759

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2 |

|---|---|

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | 3-[(2R)-piperidin-2-yl]pyridine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1 |

| Standard InChI Key | VTMZQNZVYCJLGG-HNCPQSOCSA-N |

| Isomeric SMILES | C1CCN[C@H](C1)C2=CN=CC=C2.Cl |

| Canonical SMILES | C1CCNC(C1)C2=CN=CC=C2.Cl |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring linked to a piperidine moiety at the 3-position, with the chiral center at the 2-position of the piperidine ring. The hydrochloride salt enhances solubility, facilitating in vitro studies. Key spectroscopic data include:

| Property | Value |

|---|---|

| IUPAC Name | 3-[(2R)-piperidin-2-yl]pyridine; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 198.69 g/mol |

| CAS Number | 21228536 |

The absolute configuration is validated via X-ray crystallography, with refinement parameters and under Mo-Kα radiation .

Stereochemical Influence on Bioactivity

Chirality critically determines binding affinity. For instance, the (S)-enantiomer (anabasine) binds nicotinic acetylcholine receptors (nAChRs) with higher affinity in insects, whereas the (R)-enantiomer’s synthetic nature allows tailored interactions in mammalian systems . Computational similarity scoring (0.96 vs. racemic mixtures) underscores minor stereochemical deviations’ profound pharmacological implications .

Synthesis and Optimization

Core Synthetic Routes

The synthesis typically involves nucleophilic substitution between 2-chloropyridine and (R)-piperidin-2-yl derivatives under basic conditions (e.g., ) in polar aprotic solvents like dimethylformamide (DMF). Acidic workup with HCl yields the hydrochloride salt .

Reaction Optimization

-

Stoichiometry: A 1:1.2 molar ratio of pyridine to piperidine minimizes side products.

-

Temperature: 80–100°C balances reaction rate and enantiomeric purity.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Industrial Scalability

Continuous flow reactors enhance reproducibility, reducing side-product formation by 15–20% compared to batch processes .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s piperidine-pyridine scaffold is pivotal in inhibiting cholesterol 24-hydroxylase (CH24H), a enzyme regulating cholesterol metabolism in the brain. Modifications at the 3-position, such as replacing piperidin-4-yl with phenyl groups, boost activity (e.g., compound 5, ) .

Neurological Applications

As a modulator of muscarinic M1 receptors, the (R)-enantiomer shows promise in Alzheimer’s disease models. Its planar conformation optimizes binding to the receptor’s hydrophobic pocket, enhancing cognitive function in murine studies .

Comparative Analysis with Structural Analogs

Impact of Ring Substitution

| Compound | Key Modification | (nM) |

|---|---|---|

| (R)-3-(Piperidin-2-yl)pyridine | Base structure | 950 |

| 3-(Piperidin-4-yl)pyridine | Piperidine substitution at C4 | 1,200 |

| 3-Phenylpyridine | Phenyl substitution | 74 |

Substituting the piperidine ring with phenyl groups (sp² hybridization) improves CH24H inhibition by 92%, highlighting the role of planar conformations .

Stereochemical Comparisons

-

(S)-3-(Piperidin-2-yl)pyridine: Binds nAChRs in insects ().

-

(R)-Enantiomer: 30% lower affinity for nAChRs but 50% higher selectivity for CH24H .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for CH24H inhibitors, with derivatives in preclinical trials for neurodegenerative diseases. Its chiral purity (>99% ee) is critical for avoiding off-target effects in vivo .

Tool Compound in Research

Used to probe stereochemical effects on enzyme kinetics, it has elucidated CH24H’s role in synaptic plasticity via cholesterol metabolite 24S-hydroxycholesterol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume